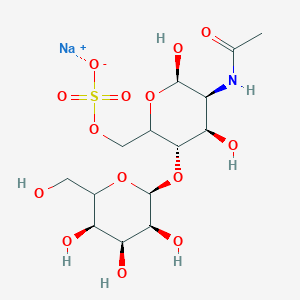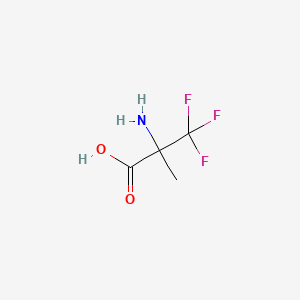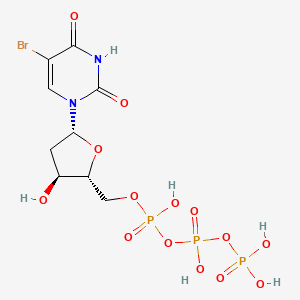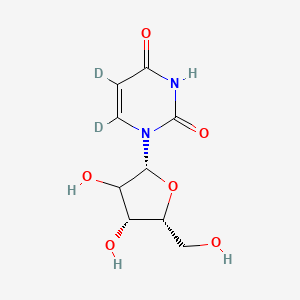
Olopatadine N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olopatadine N-Oxide is a derivative of olopatadine, a selective histamine H1 antagonist and mast cell stabilizer. Olopatadine is commonly used to treat allergic conjunctivitis and rhinitis by blocking the effects of histamine, a primary mediator of inflammatory and allergic reactions . This compound retains similar properties but has unique characteristics due to the presence of the N-oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Olopatadine N-Oxide can be synthesized through the oxidation of olopatadine hydrochloride. The oxidation process typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) in acidic or basic conditions. For instance, the oxidation can be carried out in 2M sulfuric acid (H2SO4) or 0.1M sodium hydroxide (NaOH) at specific wavelengths to monitor the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through crystallization or chromatography to remove impurities and obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Olopatadine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other derivatives.
Reduction: Reduction reactions can revert this compound back to olopatadine.
Substitution: Substitution reactions can occur at the N-oxide functional group or other reactive sites on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Further oxidized derivatives of olopatadine.
Reduction: Olopatadine.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Olopatadine N-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on histamine receptors and mast cell stabilization.
Medicine: Explored for potential therapeutic applications in treating allergic conditions.
Industry: Utilized in the development of new antihistamine formulations and related compounds
Mechanism of Action
Olopatadine N-Oxide exerts its effects by blocking histamine H1 receptors and stabilizing mast cells. This prevents the release of histamine and other inflammatory mediators, thereby reducing allergic and inflammatory responses. The N-oxide functional group may enhance the compound’s stability and efficacy in certain conditions .
Comparison with Similar Compounds
Olopatadine: The parent compound, a selective histamine H1 antagonist.
Doxepin: A structural analog with minimal anti-allergic activity.
Other Antihistamines: Compounds such as cetirizine and loratadine.
Uniqueness: Olopatadine N-Oxide is unique due to the presence of the N-oxide functional group, which may confer additional stability and distinct pharmacological properties compared to its parent compound and other antihistamines .
Properties
IUPAC Name |
(3Z)-3-[2-(carboxymethyl)-6H-benzo[c][1]benzoxepin-11-ylidene]-N,N-dimethylpropan-1-amine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-22(2,25)11-5-8-18-17-7-4-3-6-16(17)14-26-20-10-9-15(12-19(18)20)13-21(23)24/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24)/b18-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKZPVWYFNGMCP-LSCVHKIXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CC/C=C\1/C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173174-07-7 |
Source


|
| Record name | Olopatadine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173174077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLOPATADINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWI9F1YFCM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)
